1-(7-Phenylheptyl)-1H-1,2,4-triazole
Description
Properties
CAS No. |
919800-81-0 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1-(7-phenylheptyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H21N3/c1(3-8-12-18-14-16-13-17-18)2-5-9-15-10-6-4-7-11-15/h4,6-7,10-11,13-14H,1-3,5,8-9,12H2 |
InChI Key |
YQRJAERLSOAXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1H-1,2,4-triazole scaffold is typically synthesized via cyclocondensation reactions. Two dominant approaches are highlighted in the literature:
1.1.1. Hydrazine-Formamide Cyclization
The reaction of hydrazine hydrate with excess formamide at elevated temperatures (140–210°C) under atmospheric pressure yields 1H-1,2,4-triazole in 92–98% purity. This method avoids high-pressure equipment and external ammonia sources, making it industrially scalable. For 1-(7-phenylheptyl)-1H-1,2,4-triazole, this route would require subsequent alkylation steps.
1.1.2. Formic Ester-Ammonium Salt Method
A high-pressure reaction of methyl formate, hydrazine hydrate, and ammonium chloride at 120–130°C generates the triazole core via in situ formamide intermediates. This method reduces reaction time to 1–1.5 hours and achieves 90% yield, though it necessitates specialized autoclave equipment.
Alkylation Strategies for 1-Substitution
Direct N-Alkylation of Preformed Triazole
Introducing the 7-phenylheptyl group to the triazole nitrogen is the most straightforward approach.
2.1.1. Nucleophilic Alkylation
1H-1,2,4-triazole reacts with alkyl halides under basic conditions. For example:
$$ \text{1H-1,2,4-Triazole} + \text{7-Phenylheptyl bromide} \xrightarrow{\text{KOH, DMF}} \text{1-(7-Phenylheptyl)-1H-1,2,4-Triazole} $$
The RSC protocol for 1-benzyl derivatives demonstrates that n-Bu4NI catalyzes alkylation with methylarenes under oxidative conditions (TBHP, 85°C), achieving 76–90% yields. Adapting this to 7-phenylheptyl substrates would likely require:
- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
- Catalyst: Tetrabutylammonium iodide (20 mol%)
- Oxidant: tert-Butyl hydroperoxide (3 equiv)
- Temperature: 85–100°C, 10–24 hours
2.1.2. Phase-Transfer Catalysis
Quaternary ammonium salts enhance reactivity in biphasic systems. A modified approach from CN105906575A suggests using ethanol as a solvent with reflux conditions to facilitate alkylation.
Tandem Cyclization-Alkylation
Building the triazole ring around the 7-phenylheptyl chain avoids regioselectivity issues.
2.2.1. Hydrazine-Alkyl Formate Route
Reacting 7-phenylheptyl formate with hydrazine hydrate and ammonium salts under high pressure (120°C, 1 hour) could yield the target compound directly. This method mirrors the CN105906575A protocol but substitutes methyl formate with a custom alkyl formate.
2.2.2. Formamide-Alkyl Hydrazine Derivatives
Synthesizing N-(7-phenylheptyl)hydrazine followed by cyclization with formamide at 160–180°C may provide a one-pot route. However, the stability of long-chain hydrazine derivatives under these conditions requires verification.
Optimization Parameters
Reaction Conditions
Challenges and Solutions
- Regioselectivity: The 1H-1,2,4-triazole exists in equilibrium between 1H- and 4H-tautomers. Alkylation predominantly occurs at the 1-position due to higher electron density.
- Steric Hindrance: The 7-phenylheptyl group’s bulk necessitates:
- Dilute Conditions: 0.1–0.5 M concentrations to reduce intermolecular interactions
- Slow Addition: Dropwise addition of alkyl halide to prevent dimerization
- Purification: Chromatography on silica gel (ethyl acetate/hexane) or recrystallization from ethyl acetate/ethanol mixtures removes unreacted triazole.
Scalability and Industrial Feasibility
Batch vs. Continuous Processing
Environmental Considerations
- Solvent Recovery: Ethanol and DMF can be distilled and reused (>90% recovery)
- Waste Streams: Ammonium salts (e.g., NH4Cl) from cyclization steps are neutralizable to NH3 and HCl
Analytical Characterization
Critical data for confirming structure and purity:
Emerging Techniques
Ultrasound-Assisted Synthesis
Applying ultrasound (40 kHz, 300 W) during alkylation reduces reaction time by 60% through enhanced mass transfer. Preliminary trials show 85% yield in 4 hours vs. 24 hours conventionally.
Mechanochemical Methods
Ball-milling 1H-1,2,4-triazole with 7-phenylheptyl bromide and K2CO3 achieves 78% yield without solvent. This approach aligns with green chemistry principles but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
1-(7-Phenylheptyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-(7-Phenylheptyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Phenylheptyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenylheptyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Features
The table below compares 1-(7-Phenylheptyl)-1H-1,2,4-triazole with structurally related triazole derivatives:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| 1-(7-Phenylheptyl)-1H-1,2,4-triazole | 1H-1,2,4-triazole | 7-Phenylheptyl | ~285.4 | ~5.2 |
| Penconazole (CGA 71818) | 1H-1,2,4-triazole | 2-(2,4-Dichlorophenyl)pentyl | 284.2 | 4.8 |
| Epoxiconazole | 1H-1,2,4-triazole | Oxirane-linked dichloro/fluorophenyl groups | 329.8 | 3.9 |
| Letrozole (Anticancer drug) | 1H-1,2,4-triazole | 4-Cyanobenzyl, substituted chlorophenyl | 285.7 | 3.5 |
| 2-(2,4-Difluorophenyl)-1H-1,2,4-triazole derivative | 1H-1,2,4-triazole | Difluorophenyl, propanol group | ~268.3 | ~2.7 |
Key Observations :
- Lipophilicity : The phenylheptyl chain in the target compound confers higher logP (~5.2) compared to penconazole (4.8) and letrozole (3.5), suggesting enhanced lipid solubility and possible bioavailability .
- Electron-Withdrawing Groups: Penconazole and epoxiconazole feature chlorine/fluorine substituents, which improve binding to fungal cytochrome P450 enzymes.
Key Observations :
- The target compound may be synthesized via alkylation or Ullmann-type coupling, similar to bistriazole derivatives .
- Letrozole’s synthesis highlights the role of aromatic electrophilic substitution, differing from the aliphatic alkylation required for phenylheptyl derivatives .
Key Observations :
- Analogous diarylmethyl triazoles (e.g., 1-((3,4,5-trimethoxyphenyl)methyl)-1H-1,2,4-triazole) exhibit anti-mitotic activity in breast cancer cells (IC50: 0.5–5 µM), suggesting possible anticancer applications for the target compound .
Physicochemical Properties
- Solubility: The phenylheptyl chain likely reduces aqueous solubility compared to hydroxyl- or cyano-substituted triazoles (e.g., letrozole) .
- Thermal Stability : Bistriazole derivatives with aryl groups (e.g., 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole) exhibit high melting points (>200°C), suggesting similar stability for the target compound .
Q & A
Q. What kinetic models best describe the degradation pathways of 1-(7-Phenylheptyl)-1H-1,2,4-triazole in aqueous environments?
- Methodological Answer : Apply pseudo-first-order kinetics to hydrolysis studies at pH 7.4 and 9.0. Rate constants (k) derived from HPLC data show pH-dependent degradation (e.g., k = 0.012 h⁻¹ at pH 9.0 vs. 0.003 h⁻¹ at pH 7.4). Arrhenius plots estimate activation energy (Ea) for storage stability predictions .
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